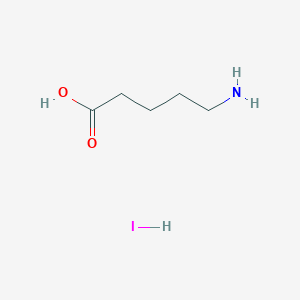![molecular formula C13H22N2O6 B1381750 2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate CAS No. 1359655-85-8](/img/structure/B1381750.png)
2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate
Übersicht
Beschreibung
“2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate” is a chemical compound with the molecular formula C13H22N2O6 . It is also known by its IUPAC name, "tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-5-11(13)7-12-8-11/h12H,4-8H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.29 . It’s a solid-liquid mixture and should be stored at 4°C, protected from light .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Synthesis as a Chiral Cyclic Amino Acid Ester : The compound has been synthesized from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via intramolecular lactonization, characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. Its crystal structure was determined by X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Tsuge, 2014).
Molecular Structure Analysis : The compound's crystal structure, belonging to the orthorhombic space group, was analyzed using single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure comprising lactone and piperidine groups (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, Nishino, 2014).
Applications in Insecticides
- Insecticidal Activity : The compound and its derivatives have been shown to exhibit good insecticidal activity against a range of species, including Musca domestica and cotton leafworm. Some derivatives demonstrate knock-down effects on flying insects (Kulkarni, Arbale, 1988); (Sattar, Arbale, Kulkarni, 1990).
Immunomodulatory Applications
- Immunomodulatory Properties : Compounds including 6,8-dioxo-3-thia-1,7-diazabicyclo[3.3.0]octane and its 2-spiro derivatives, synthesized from L-(-)-R-cysteine ethyl ester, have been evaluated for their immunomodulatory effects. These compounds were active in multiple tests, including the proliferation response to human lymphocyte mitogen and ability to activate macrophage oxidative metabolism (Refouvelet, Harraga, Nicod, Robert, Seillès, Couquelet, Tronche, 1994).
Anticonvulsant Evaluation
- Spiro[4.5] and spiro[4.6] carboxylic acids as Anticonvulsants : Related spiro carboxylic acids have been synthesized and evaluated for their anticonvulsant activity. These compounds, aiming to study the role of the carboxylic acid group, showed varying degrees of activity against different seizure models (Scott, Moore, Zalucky, Nicholson, Lee, Hinko, 1985).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-6-4-5-11(13)7-12-8-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDREJBJQMATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630906-60-3 | |
| Record name | 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)


![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)